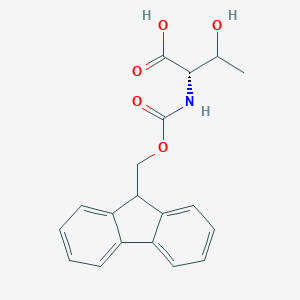

Fmoc-allo-thr-OH

説明

Contextualization within Non-Canonical Amino Acid Chemistry and Peptide Science

Non-canonical amino acids (ncAAs) represent a diverse group of amino acid derivatives that are not directly encoded by the genetic code but are crucial for expanding the chemical space of peptides and proteins. enamine.netrsc.orgresearchgate.netmdpi.comnih.gov Their incorporation into peptides can lead to improved pharmacokinetic properties, increased resistance to enzymatic degradation, and the ability to mimic or block specific biological interactions. researchgate.net Fmoc-allo-Thr-OH is a prime example of such a building block, serving as a modified form of threonine that can be readily integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.comchemimpex.comiris-biotech.demedchemexpress.comglpbio.comfda.govmedchemexpress.combiosynth.comadvancedchemtech.com The use of this compound in peptide synthesis allows researchers to introduce specific stereochemical features and explore their impact on peptide structure and function, contributing to the development of peptide-based therapeutics and advanced biochemical probes. chemimpex.comchemimpex.com

The Significance of allo-Threonine Stereochemistry in Biomolecular Design

Threonine, an essential amino acid, possesses two chiral centers, leading to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. fda.govadvancedchemtech.comcymitquimica.com While L-threonine is the naturally occurring and proteinogenic form, allo-threonine stereoisomers, particularly L-allo-threonine and D-allo-threonine, are less common in biological systems but hold significant value in synthetic peptide design. advancedchemtech.comcymitquimica.com Allo-threonine differs from canonical threonine in the configuration at the beta-carbon. Specifically, L-threonine has the (2S,3R) configuration, whereas L-allo-threonine has the (2S,3S) configuration. fda.govcymitquimica.com The incorporation of allo-threonine residues into peptides can subtly alter their conformational preferences, hydrogen bonding patterns, and interactions with biological targets. chemimpex.comcymitquimica.com This stereochemical variation can lead to peptides with distinct biological activities, improved stability against proteases, or altered binding affinities, making allo-threonine derivatives like this compound valuable tools for fine-tuning peptide properties in drug discovery and biomolecular engineering. chemimpex.com

Role of Fluorenylmethoxycarbonyl (Fmoc) and Side-Chain Protecting Groups in Synthetic Methodologies

The synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), relies heavily on the use of protecting groups to ensure selective coupling and prevent unwanted side reactions. wpmucdn.combachem.com The Fluorenylmethoxycarbonyl (Fmoc) group is the most widely employed temporary protecting group for the alpha-amino function in modern SPPS. wpmucdn.comfiveable.meiris-biotech.deembrapa.br Its key advantage lies in its base lability, allowing for its efficient removal by mild basic conditions (e.g., piperidine) without affecting the peptide-resin linkage or acid-labile side-chain protecting groups. wpmucdn.comiris-biotech.deembrapa.br

In addition to the alpha-amino group, reactive functional groups present in the side chains of amino acids must also be protected. For threonine and its allo-isomers, the hydroxyl group on the side chain requires protection. Common side-chain protecting groups for the threonine hydroxyl group include the acid-labile tert-butyl (tBu) group and the trityl (Trt) group. biosynth.comadvancedchemtech.comiris-biotech.depeptide.comnih.gov These side-chain protecting groups are designed to be stable during the repetitive Fmoc deprotection and coupling cycles but are removed concurrently with the final cleavage of the peptide from the solid support, typically using strong acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com The combination of the Fmoc group for the alpha-amino terminus and appropriate side-chain protecting groups constitutes an "orthogonal protection strategy," allowing for precise control over peptide assembly. fiveable.meiris-biotech.desigmaaldrich.comjocpr.com

Key Properties and Applications of this compound

This compound derivatives are synthesized and utilized as protected amino acid building blocks for incorporation into peptide sequences. The Fmoc group ensures the correct sequential addition of amino acids during SPPS, while the protected hydroxyl group on the allo-threonine side chain prevents unwanted reactions.

Key Properties of this compound Derivatives

Several Fmoc-protected allo-threonine derivatives are commercially available, differing primarily in their stereochemistry (L or D) and the specific protecting group used for the side-chain hydroxyl.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical) | Appearance |

| Fmoc-L-allo-threonine | 146306-75-4 | C₁₉H₁₉NO₅ | 341.36 | ≥ 99% (HPLC) | White to off-white powder |

| Fmoc-D-allo-threonine | 130674-54-3 | C₁₉H₁₉NO₅ | 341.4 | ≥ 99% (HPLC) | White solid |

| Fmoc-D-allo-Thr(tBu)-OH | 170643-02-4 | C₂₃H₂₇NO₅ | 397.46 | Not specified | Solid |

Common Protecting Groups for Threonine in Fmoc SPPS

The selection of appropriate protecting groups is crucial for successful peptide synthesis. For threonine and its allo-isomers, the hydroxyl group is typically protected to prevent side reactions during peptide chain elongation.

| Protecting Group | Functional Group Protected | Removal Conditions | Stability During SPPS Cycles |

| Fmoc | Alpha-amino group | Base-labile (e.g., piperidine) | Temporary (removed each cycle) |

| tert-Butyl (tBu) | Hydroxyl group (side chain) | Acid-labile (e.g., TFA) | Stable |

| Trityl (Trt) | Hydroxyl group (side chain) | Acid-labile (e.g., TFA) | Stable |

Detailed Research Findings and Applications

This compound derivatives are instrumental in various research areas within chemical biology and medicinal chemistry:

Peptide Synthesis and Drug Development: this compound serves as a key building block for synthesizing peptides with specific sequences and stereochemistries. chemimpex.comchemimpex.com Its incorporation can lead to peptides with enhanced stability and bioactivity, making them suitable candidates for therapeutic agents. chemimpex.comchemimpex.com Researchers utilize these derivatives in the design of peptide-based drugs targeting specific biological pathways and in the development of novel therapeutics. chemimpex.comchemimpex.com

Synthesis of Cyclic Peptides: this compound derivatives are employed in the synthesis of cyclic peptides, a class of molecules known for their enhanced stability and biological activity. chemimpex.com The ability to precisely control the incorporation of modified amino acids like allo-threonine is critical for constructing these complex cyclic structures. chemimpex.com

Biotechnology and Protein Modification: In biotechnology, Fmoc-allo-threonine derivatives can be used to modify proteins, potentially improving their stability and functionality for various applications, including enzyme production. chemimpex.com

This compound represents a valuable class of building blocks in modern peptide chemistry. Its strategic use, enabled by the robust Fmoc/side-chain protection strategy, allows for the precise synthesis of peptides with specific stereochemical configurations. The ability to introduce allo-threonine residues opens avenues for designing peptides with modulated conformational properties, enhanced stability, and tailored biological activities, thereby contributing significantly to advancements in drug discovery, chemical biology, and biotechnology.

Compound List

this compound

Fmoc-L-allo-threonine

Fmoc-D-allo-threonine

Fmoc-D-allo-Thr(tBu)-OH

Threonine

L-threonine

D-threonine

L-allo-threonine

D-allo-threonine

tert-Butyl (tBu)

Trityl (Trt)

Piperidine

Trifluoroacetic acid (TFA)

特性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control of Fmoc-allo-thr-oh Derivatives

Multi-Step Chemical Synthesis Routes for Fmoc-allo-Thr-OH Building Blocks

The construction of Fmoc-protected allo-threonine derivatives for applications like solid-phase peptide synthesis (SPPS) involves a sequential, multi-step process designed to introduce the necessary protecting groups while preserving the compound's distinct stereochemistry. chemimpex.com

Starting Material Selection and Precursor Derivatization

The synthesis typically commences with either D- or L-allo-threonine as the primary starting material. researchgate.net This diastereomer of threonine provides the required (2R,3R) or (2S,3S) configuration, which is the defining feature of the "allo" form. nih.gov The selection of the enantiomer (D or L) is dictated by the desired stereochemistry of the final peptide product.

A common initial step is the derivatization of the starting allo-threonine to protect its reactive functional groups. One widely used strategy is the esterification of the carboxylic acid moiety. For instance, the carboxyl group can be converted to a methyl ester by reacting allo-threonine with methanol in the presence of thionyl chloride. This precursor, allo-threonine methyl ester, prevents the carboxyl group from participating in unintended side reactions during subsequent steps, such as the introduction of the amino-protecting group.

| Starting Material | Key Feature | Common Derivatization | Reagents for Derivatization |

| D-allo-Threonine | (2R,3R)-stereochemistry | Methyl Ester Formation | Methanol (CH₃OH), Thionyl Chloride (SOCl₂) |

| L-allo-Threonine | (2S,3S)-stereochemistry | Methyl Ester Formation | Methanol (CH₃OH), Thionyl Chloride (SOCl₂) |

Esterification and Functional Group Manipulation Strategies

Esterification is a critical functional group manipulation strategy in the synthesis of this compound derivatives. The formation of an ester, such as a methyl or benzyl ester, serves as a temporary protecting group for the carboxylic acid. acs.org This protection is crucial for preventing the formation of undesired by-products during the introduction of the Fmoc group to the amine.

Beyond simple esterification, other synthetic routes manipulate the side-chain hydroxyl group to achieve the allo configuration from a more common threonine starting material. One such method involves the protection of the amine and carboxyl groups of threonine, followed by oxidation of the β-hydroxyl group to a ketone. A subsequent diastereoselective reduction of this keto intermediate preferentially yields the allo diastereomer. researchgate.net This approach allows for the creation of the allo stereocenter from a readily available precursor.

Introduction of Protecting Groups (e.g., Fmoc, tert-Butyl)

A cornerstone of preparing this compound for peptide synthesis is the implementation of an orthogonal protecting group strategy. nih.gov This involves protecting the α-amino group and the side-chain hydroxyl group with protectors that can be removed under different conditions.

Fmoc Protection: The α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comchemimpex.com This is typically accomplished by reacting the allo-threonine derivative (e.g., the methyl ester) with an Fmoc-donating reagent like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like triethylamine. researchgate.net The Fmoc group is stable to acidic conditions but is readily cleaved by bases such as piperidine, a property heavily utilized in SPPS. lookchem.comresearchgate.net

tert-Butyl Protection: To prevent side reactions at the β-hydroxyl group, it is commonly protected with the acid-labile tert-butyl (tBu) group. lookchem.comchemimpex.com The introduction of the tBu ether is achieved under acidic conditions, for example, by reacting the substrate with isobutene in the presence of a catalytic amount of a strong acid like sulfuric acid. medchemexpress.com The resulting Fmoc-allo-Thr(tBu)-OH derivative is a key building block where the tBu group can be removed with acids like trifluoroacetic acid (TFA), while the Fmoc group remains intact.

| Functional Group | Protecting Group | Abbreviation | Reagent Example | Cleavage Condition |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) |

| β-Hydroxyl | tert-Butyl | tBu | Isobutene / H₂SO₄ | Acid (e.g., TFA) |

Stereoselective Synthesis and Epimerization Control in allo-Threonine Derivatization

Maintaining and creating the correct stereochemistry at both the α- and β-carbons are paramount in the synthesis of allo-threonine derivatives. This requires sophisticated asymmetric methods and stringent control over reaction conditions to prevent isomerization.

Chiral Auxiliaries and Catalytic Asymmetric Methods

When allo-threonine is not used as a starting material, its stereocenters must be constructed with high selectivity. Several powerful asymmetric synthesis methodologies have been developed for this purpose.

Chiral Glycine Equivalents: A prominent method involves the use of chiral nickel(II) complexes of Schiff bases formed between glycine and a chiral auxiliary. beilstein-journals.org The Belokon' protocol, for example, uses a Ni(II) complex with (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB) as a chiral glycine enolate equivalent. researchgate.netbeilstein-journals.org This complex undergoes highly diastereoselective aldol addition with acetaldehyde to form the allo-threonine structure within the complex. beilstein-journals.orgrsc.org The stereochemical outcome can be directed by the chirality of the auxiliary and the reaction conditions. beilstein-journals.org

Chiral Oxazolidinones: Asymmetric aldol reactions using chiral oxazolidinone auxiliaries, pioneered by Evans, are also employed. renyi.hu These methods provide reliable control over the formation of the α-amino and β-hydroxy stereocenters. Similarly, chiral oxazolidinone derivatives of glycine can act as chiral templates for stereoselective alkylation. researchgate.net

Catalytic Asymmetric Synthesis: Asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium catalyst is an efficient route to α-amino acids. renyi.hu Furthermore, biomimetic approaches using chiral pyridoxal-like catalysts with a metal ion (e.g., Zn²⁺) can facilitate the asymmetric aldol condensation of glycine and acetaldehyde to produce allo-threonine with high enantiomeric excess. rsc.org Another advanced technique is the Matteson homologation of chiral boronic esters, which allows for the iterative and stereocontrolled construction of the carbon backbone, leading to protected D-allo-threonine. rsc.org

Epimerization Suppression During Synthetic Sequences

A significant challenge throughout the synthesis and subsequent use of this compound is the risk of epimerization at the α-carbon. mdpi.com This loss of stereochemical integrity can occur under basic conditions, which are frequently used for coupling reactions or for the deprotection of the Fmoc group. beilstein-journals.org

The primary mechanism for this side reaction is the formation of a 5(4H)-oxazolone intermediate or direct enolization of the α-proton, both of which lead to a loss of chirality at the α-center. mdpi.com Several strategies are employed to mitigate this issue:

Optimized Coupling Reagents: The choice of coupling reagents during peptide synthesis is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) are known to achieve high coupling efficiencies while minimizing epimerization.

Controlled Reaction Conditions: In syntheses that utilize epimerization as a strategy, such as certain protocols with Belokon's complex, reaction parameters like temperature, base, and time are precisely controlled to favor the desired diastereomer. researchgate.netbeilstein-journals.org For instance, thermodynamic control can favor the allo-threonine product over extended reaction times, whereas kinetic control may yield a different isomer. beilstein-journals.org

Vigilant Analysis: Throughout the synthetic sequence, the stereochemical purity of intermediates and the final product must be rigorously monitored. High-performance liquid chromatography (HPLC) on a chiral stationary phase or after derivatization with a chiral reagent (e.g., Marfey's reagent) is a standard method for quantifying the extent of epimerization.

By carefully selecting starting materials, employing robust protecting group strategies, and utilizing advanced stereoselective methods, this compound building blocks can be synthesized with the high degree of chemical and stereochemical purity required for their application in modern peptide chemistry.

Diastereomeric Control and Isolation Techniques

Achieving high diastereomeric purity in this compound synthesis is a significant challenge. Various strategies have been developed to control the formation of the desired stereoisomer and to separate it from unwanted diastereomers.

One approach involves the use of chiral auxiliaries. For instance, Ni(II) complexes of chiral Gly-Schiff bases have been employed in Michael addition reactions to guide the stereochemical outcome. researchgate.netresearchgate.net Another method utilizes an α-epimerization strategy assisted by a chiral Ni(II) complex, starting from (S)-Thr(tBu)-OH, to produce Fmoc-(R)-allo-Thr-OH. researchgate.netresearchgate.net This latter method has been reported to be significantly more efficient than previous protocols. researchgate.net

In some synthetic routes, the diastereomers are formed in a mixture and must be separated. rsc.orgchemrxiv.org Column chromatography is a common and effective technique for separating these closely related compounds. rsc.orgchemrxiv.org For example, in the synthesis of a complex natural product, the diastereomeric adducts were successfully separated using this method. rsc.orgchemrxiv.org

The choice of synthetic route can also influence the ease of purification. Some stereoisomers have a strong tendency to form gels, which complicates the purification process and can lead to low yields after purification by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Optimized Protocols for this compound Synthesis for Research Applications

For research purposes, synthetic protocols must be efficient, reliable, and scalable to the required quantities. Optimization of reaction conditions is key to maximizing yield and minimizing the formation of impurities.

Careful selection of reagents and reaction conditions is critical for optimizing the yield of this compound. For example, in solid-phase peptide synthesis (SPPS), the choice of coupling reagent can significantly impact the efficiency of incorporating the this compound unit. nih.gov Reagents like HCTU have been used for this purpose. nih.gov

The stability of protecting groups is also a factor. The Fmoc group, for instance, can be labile under certain conditions, such as in the presence of sodium azide, necessitating a change in the protecting group strategy to avoid unwanted cleavage. nih.gov

Here is a table summarizing various synthetic approaches and their reported yields:

| Starting Material | Key Reagents/Method | Product | Reported Yield | Reference |

| (S)-Thr(tBu)-OH | Chiral Ni(II) complex-assisted α-epimerization, catalytic hydrogenolysis | Fmoc-(R)-allo-Thr(tBu)-OH | 38% (over seven steps) | researchgate.net |

| Fmoc Garner's enoate | Lithium dialkylcuprates (1,4-addition) | Fmoc-(2S,3R)-3-alkyl/alkenylglutamates | 76-99% (for the addition step) | researchgate.net |

| D-allo-threonine | Protection with tBu, deprotection of tBu ester | FMOC-D-Allo-THR(TBU)-OH | 8% | medchemexpress.com |

| Dipeptide on resin | Fmoc-D-allo-Thr-OH, HCTU | Coupled peptide | Not specified | nih.gov |

Scaling up the synthesis of this compound from milligram to gram quantities for research applications presents several challenges. acs.org Methods that are efficient on a small scale may not be directly transferable to a larger scale without modification. acs.org

Key considerations for scalability include:

Reagent availability and cost: The cost and availability of starting materials and reagents become more significant at a larger scale.

Reaction conditions: Maintaining precise temperature control and efficient mixing can be more challenging in larger reaction vessels.

Purification: Chromatographic purification, while effective at the research scale, can become a bottleneck when processing larger quantities of material. Alternative purification methods like crystallization may need to be developed. researchgate.net

Process safety: The safety implications of handling larger quantities of chemicals must be carefully assessed.

Recent advancements in SPPS, such as wash-free methods, aim to improve the scalability and efficiency of peptide synthesis in general, which could also benefit the production of peptides containing this compound. nih.gov The development of robust and scalable synthetic routes is crucial for making these valuable building blocks more accessible to the research community. acs.org

Applications of Fmoc-allo-thr-oh in Peptide Science and Therapeutics Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence. nih.gov The use of Fmoc-allo-Thr-OH in this process introduces unique considerations and opportunities.

Strategies for Coupling this compound in Peptide Elongation

The incorporation of this compound into a growing peptide chain generally follows standard Fmoc/tBu-based SPPS protocols. rsc.org The Fmoc group serves as a temporary protecting group for the α-amino group, preventing unwanted reactions during peptide bond formation. chemimpex.com This group is readily removed under mild basic conditions, typically with a solution of piperidine in a suitable solvent like dimethylformamide (DMF), to expose the amine for the next coupling step. uci.edu

Common coupling reagents used to facilitate the formation of the peptide bond between the carboxyl group of this compound and the free amine of the resin-bound peptide include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). Alternative and highly efficient coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate (HBTU) are also employed to ensure efficient peptide bond formation. rsc.org For sterically hindered couplings, more potent activators like HATU may be utilized. rsc.org

The hydroxyl group of the allo-threonine residue is typically protected with a tert-butyl (tBu) group, as in Fmoc-allo-Thr(tBu)-OH, to prevent side reactions. rsc.orgrsc.org This protecting group is stable to the basic conditions used for Fmoc removal and is cleaved at the end of the synthesis during the final acidolytic cleavage from the resin.

| Coupling Reagent | Additive | Typical Application |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Standard coupling conditions. |

| HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate) | HOBt or DIPEA | Efficient and widely used for standard and slightly difficult couplings. rsc.org |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Used for sterically hindered or difficult couplings. rsc.org |

| PyBOP (Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluoro-phosphate) | DIEA (N,N-diisopropylethyl amine) | Effective for cyclization and challenging couplings. |

Impact on Peptide Chain Elongation Efficiency and Purity

The incorporation of non-standard amino acids like allo-threonine can sometimes impact the efficiency of peptide chain elongation. The altered stereochemistry of the side chain may introduce steric hindrance, potentially slowing down coupling and deprotection steps. This can lead to incomplete reactions and the formation of deletion sequences, thereby reducing the purity of the final crude peptide. peptide.com

To mitigate these effects, extended coupling times or the use of more potent coupling reagents may be necessary. Careful monitoring of the reaction progress using methods like the ninhydrin test can help ensure the completion of each coupling step. Despite these potential challenges, the use of high-purity this compound starting materials is crucial for maximizing the yield and purity of the final peptide. Even small impurities in the amino acid building blocks can lead to significant side products, complicating purification.

Addressing Challenges in Peptide Bond Formation with allo-Threonine Residues

The primary challenge associated with incorporating allo-threonine residues is overcoming the potential for aggregation of the growing peptide chain. Intramolecular and intermolecular hydrogen bonding can lead to the formation of secondary structures on the solid support, which can mask the N-terminus and hinder subsequent coupling reactions. peptide.com

Strategies to address this include:

Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents can help disrupt secondary structures. peptide.com

Elevated Temperatures: Performing couplings at higher temperatures can improve reaction kinetics and disrupt aggregation. nih.govpeptide.com

Structure-Disrupting Derivatives: The use of pseudoproline dipeptides or other backbone-modifying derivatives can prevent the formation of problematic secondary structures.

Furthermore, the quality of the Fmoc-amino acid itself is paramount. Impurities such as the free amino acid or dipeptides can lead to double insertions or other side reactions, compromising the integrity of the final product.

Design and Synthesis of Peptide-Based Therapeutics and Analogues

The unique stereochemistry of allo-threonine provides a valuable tool for designing peptides with novel properties for therapeutic applications.

Development of Peptides with Altered Conformational Landscapes

The spatial orientation of the methyl and hydroxyl groups on the β-carbon of allo-threonine is different from that of the natural L-threonine. rsc.org This seemingly small change can have a significant impact on the local and global conformation of a peptide. By introducing allo-threonine, researchers can induce or stabilize specific secondary structures, such as turns or helices, or conversely, disrupt undesirable conformations. researchgate.net

This conformational control is a key strategy in peptidomimetic design, aiming to create molecules that mimic the bioactive conformation of a natural peptide while exhibiting improved properties. abyntek.com Computational modeling and structural analysis techniques like NMR spectroscopy and X-ray crystallography are often used to predict and verify the conformational effects of allo-threonine incorporation. bakerlab.orgnih.gov

Engineering Peptides for Enhanced Biological Activity and Receptor Interactions

The modification of a peptide's conformational landscape through the inclusion of allo-threonine can directly influence its biological activity. chemimpex.com By pre-organizing the peptide into a conformation that is favorable for binding to a specific biological target, such as a receptor or enzyme, the binding affinity and potency can be significantly enhanced. bakerlab.org

Application in the Creation of Cyclic Peptides and Depsipeptides

This compound is a critical building block in the synthesis of cyclic peptides and, particularly, cyclic depsipeptides. Cyclic depsipeptides are a class of peptides in which at least one amide bond is replaced by an ester bond. The hydroxyl group of the allo-threonine side chain serves as a convenient handle for forming this ester linkage through a process called macrolactonization. researchgate.net This cyclization strategy is employed in the total synthesis of various complex natural products.

A prominent example is the synthesis of callipeltin A, a cyclic depsipeptide isolated from a marine sponge that exhibits antiviral and antifungal activities. uni-saarland.deacs.org The structure of callipeltin A contains a D-allo-threonine residue, which is crucial for the formation of the cyclic core. rsc.orgnih.gov Synthetic strategies toward the callipeltin core explicitly prepare protected D-allo-threonine building blocks, often using Fmoc protection, to assemble the linear precursor before the final ring-closing lactonization step. uni-saarland.dersc.org The synthesis of callipeltin E, a related acyclic natural product, was instrumental in confirming the D-allo-threonine configuration in the callipeltin family. nih.govnih.gov

Many other naturally occurring cyclic depsipeptides incorporate allo-threonine, underscoring its importance in this structural class of molecules. scispace.comugent.be The presence of this non-proteinogenic amino acid is often key to the molecule's conformation and biological function.

Synthesis of Lipopeptides Incorporating allo-Threonine Derivatives

Lipopeptides are peptides conjugated to a lipid moiety, a modification that can significantly enhance their membrane-interacting properties and biological activity. This compound and its derivatives are utilized in the synthesis of complex lipopeptides, including those with cyclic structures. The incorporation of allo-threonine can be found in a variety of naturally occurring lipopeptides produced by bacteria, such as those from Pseudomonas and Streptomyces species. nih.gov

A notable synthetic application is in the total synthesis of globomycin, a cyclic lipopeptide antibiotic that inhibits bacterial signal peptidase II. nih.gov A recent novel approach to globomycin synthesis was performed on a solid support, a method that facilitates rapid analogue generation. nih.gov This strategy involved the immobilization of an allyl-protected Fmoc-allo-threonine (Fmoc-allo-Thr-OAllyl) onto the resin, followed by the stepwise assembly of the peptide chain and attachment of the lipid tail before cyclization and cleavage. nih.gov

The synthesis of such complex molecules often requires careful strategic planning to manage protecting groups and avoid side reactions. For instance, in the synthesis of orfamide A, a cyclic lipodepsipeptide, challenges such as O→N acyl migration at the threonine residue must be considered and mitigated. rsc.org The use of this compound is integral to these advanced synthetic endeavors, enabling the construction of potent antimicrobial and antiviral agents. nih.gov

Research in Peptide Stability and Pharmacological Profiles

The incorporation of non-standard amino acids like allo-threonine is a key strategy for modulating the pharmacological properties of peptides. By altering the stereochemistry at one of the two chiral centers of threonine, researchers can influence how a peptide folds, its resistance to enzymatic breakdown, and how it interacts with biological targets.

Influence of allo-Threonine Incorporation on Peptide Metabolic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. americanpeptidesociety.org One effective strategy to enhance metabolic stability is the incorporation of non-proteinogenic amino acids, such as D-amino acids or diastereomers like allo-threonine. nih.govchemimpex.comnih.gov Proteolytic enzymes are highly stereospecific and typically recognize only L-amino acid residues. The presence of an allo-threonine residue, with its different spatial arrangement of the side chain, can disrupt the peptide backbone conformation in a way that hinders protease recognition and cleavage, thereby increasing the peptide's half-life. pnas.org

This principle is widely applied in drug development. chemimpex.combocsci.com While direct comparative studies quantifying the stability of a peptide with L-threonine versus allo-threonine are specific to each peptide sequence, the general effect is well-established. The combination of D-amino acids and cyclization, which often involves residues like allo-threonine for depsipeptide formation, is a powerful method to create highly stable and potent peptide drugs. scispace.com

| Peptide Feature | Typical L-Peptide | Peptide with allo-Threonine | Rationale for Change |

|---|---|---|---|

| Protease Recognition | High | Low | Altered backbone and side-chain stereochemistry hinders enzyme binding. pnas.org |

| Enzymatic Half-Life | Short | Extended | Reduced rate of proteolytic degradation leads to longer persistence. americanpeptidesociety.orgnih.gov |

| Conformational Rigidity | Flexible | Can be increased | The unique stereochemistry can introduce specific turns or kinks, stabilizing a particular conformation. chemimpex.com |

Modulation of Receptor Binding Affinity and Selectivity through allo-Threonine Stereoisomers

Altering the stereochemistry of a single amino acid can have profound effects on a peptide's three-dimensional structure and its ability to bind to a biological receptor. The specific orientation of the hydroxyl and methyl groups of an allo-threonine residue can either enhance or diminish binding affinity and selectivity depending on the specific interactions within the receptor's binding pocket.

| ShK Toxin Analogue | Modification | Relative Thermal Stability | Kv1.3 Channel Blocking Activity |

|---|---|---|---|

| Wild Type ShK | Contains L-Thr at positions 11, 13, 23, 31 | Reference | High Affinity (Reference) |

| [allo-Thr13]ShK | L-Thr at position 13 replaced with L-allo-Thr | Similar to Wild Type | Retained, but 4-6 times lower affinity than Wild Type. researchgate.net |

| [allo-Thr31]ShK | L-Thr at position 31 replaced with L-allo-Thr | Destabilized | Retained, but with lower affinity than Wild Type. osti.govresearchgate.net |

Studies on Membrane Permeability and Hydrophobic Characteristics of Modified Peptides

Research indicates that D-amino acid modifications can enhance membrane permeability, a crucial property for drug delivery. The altered stereochemistry of allo-threonine can promote the formation of specific intramolecular hydrogen bonds, which shield the polar amide backbone from the hydrophobic membrane core, further aiding permeation. ethz.ch

Studies on the marine peptide discodermin A suggest that its ability to permeabilize plasma membranes is linked to its successive hydrophobic amino acid residues. researchgate.net While not containing allo-threonine itself, this finding supports the principle that modulating the hydrophobicity of a peptide is a key factor in its membrane-interacting properties. The use of Fmoc-D-allo-Thr(tBu)-OH in peptide synthesis is a direct application of this principle, aiming to create peptides with improved membrane transport characteristics.

| Compound/Modification | Observed Property | Implication |

|---|---|---|

| Fmoc-D-allo-Thr(tBu)-OH | Exhibits greater hydrophobic characteristics than non-fluorinated versions. | Enhances membrane permeability, crucial for drug delivery applications. |

| Incorporation of D-amino acids | Can improve pharmacological profiles of peptides. | May lead to enhanced bioavailability and cell penetration. |

| Hydrophobic residues at N-terminus | Can interact with plasma membrane phospholipids. researchgate.net | Contributes to membrane permeabilization. researchgate.net |

Role of Fmoc-allo-thr-oh in Protein Engineering and Biotechnology Research

Directed Protein Modification and Functional Enhancement

The ability to precisely control the sequence and structure of peptides and proteins is paramount in modern biotechnology. Fmoc-allo-Thr-OH facilitates this control by enabling the site-specific introduction of allo-threonine residues.

Allo-threonine is a non-canonical amino acid that differs from canonical threonine in its stereochemistry at the beta-carbon wikipedia.org. This compound is a key reagent for incorporating this specific stereoisomer into peptide chains during synthesis chemimpex.comnetascientific.comchemimpex.com. The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group, essential for the stepwise elongation of peptide chains in SPPS. This protection strategy ensures that amino acid coupling occurs in a controlled manner, preventing unwanted side reactions and allowing for the precise placement of allo-threonine at desired positions within a peptide sequence chemimpex.comnetascientific.com. This site-specific incorporation is crucial for creating peptides and proteins with novel architectures and functionalities that are inaccessible through standard recombinant expression systems caltech.edunih.gov. Research demonstrates that this compound derivatives contribute to the efficient synthesis of complex peptide sequences with high purity and yield chemimpex.comnetascientific.comchemimpex.com.

Site-Specific Incorporation of allo-Threonine into Proteins

Applications in Bioconjugation and Biorecognition Studies

This compound is instrumental in creating sophisticated biomolecular conjugates for advanced applications in medicine and diagnostics.

In the realm of bioconjugation, this compound facilitates the precise attachment of peptides to other molecular entities chemimpex.comnetascientific.com. This capability is vital for the development of targeted drug delivery systems. By conjugating peptides containing allo-threonine residues to specific targeting ligands, such as antibodies or small molecules, therapeutic agents can be directed to precise cellular or tissue locations . This targeted approach enhances treatment efficacy by concentrating therapeutic payloads, thereby potentially minimizing off-target effects and improving patient outcomes . The inherent stability and unique interaction characteristics that allo-threonine can impart to peptides further contribute to the design of robust and effective bioconjugates for drug delivery applications chemimpex.comchemimpex.com.

Beyond therapeutic applications, this compound is crucial for the creation of advanced diagnostic tools and biosensors chemimpex.comnetascientific.com. Peptide conjugates synthesized using this building block can be employed in various imaging techniques or diagnostic assays, enabling more precise visualization and detection of biological processes or disease markers . The ability to tailor peptide sequences with allo-threonine allows for the development of probes with specific binding affinities and recognition properties, essential for accurate diagnostics chemimpex.com. Furthermore, this compound finds application in analytical chemistry for studying peptide interactions with biological targets and assessing the stability of peptide formulations, providing critical data for diagnostic agent development .

Development of Bioconjugates for Targeted Delivery Systems

Advancements in D-Peptide and Mirror-Image Protein Technologies

The field of D-peptide and mirror-image protein technologies relies heavily on the chemical synthesis of proteins composed entirely of D-amino acids, which are the enantiomers of naturally occurring L-amino acids nih.govresearchgate.netcardiff.ac.uknih.govchemrxiv.org. These mirror-image biomolecules exhibit enhanced metabolic stability and resistance to proteolytic degradation, leading to longer half-lives in vivo nih.govresearchgate.netchemrxiv.org. Fmoc-protected D-amino acid derivatives, including Fmoc-D-allo-threonine, are indispensable for the chemical synthesis of these D-proteins and D-peptides researchgate.netcardiff.ac.uknih.govchemrxiv.org. Through sophisticated chemical synthesis techniques, such as native chemical ligation, researchers can construct these unnatural protein forms nih.govchemrxiv.org. Applications include mirror-image phage display for discovering novel peptide ligands with improved therapeutic properties researchgate.netcardiff.ac.uknih.govchemrxiv.org and racemic protein crystallography for determining high-resolution structures of proteins that are challenging to crystallize in their native L-form nih.govcardiff.ac.uknih.gov. The synthesis of D-proteins opens new avenues for drug discovery, structural biology, and the exploration of fundamental biological mechanisms through an "inverted" perspective nih.govnih.gov.

Compound Properties and Applications

Chemical Synthesis of D-Peptides and D-Proteins Utilizing Fmoc-D-allo-Thr-OH

The synthesis of peptides and proteins composed entirely or partially of D-amino acids is a significant area of research in protein engineering and biotechnology. Fmoc-D-allo-Thr-OH is a key reagent in this endeavor, particularly within the framework of solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group serves as a temporary protecting group for the α-amino terminus of amino acids. This protection is essential to prevent unwanted side reactions during the stepwise elongation of the peptide chain, ensuring that coupling occurs only at the activated carboxyl terminus iris-biotech.de, thermofisher.com.

Fmoc-D-allo-Thr-OH specifically allows for the precise incorporation of D-allothreonine into a growing peptide sequence. The "allo" designation refers to a specific diastereomeric configuration at the β-carbon of the threonine side chain, distinguishing it from the more common L-threonine or D-threonine. The hydroxyl group of the threonine side chain is often protected with a tert-butyl (tBu) group, further enhancing its stability during synthesis . This protected derivative is then coupled to the resin-bound peptide chain using standard peptide coupling reagents. After coupling, the Fmoc group is selectively removed under mild basic conditions (e.g., using piperidine), exposing the free amine for the next amino acid addition iris-biotech.de, thermofisher.com. This Fmoc-based strategy is favored for its mild deprotection conditions, which are compatible with a wide range of protecting groups and sensitive peptide sequences iris-biotech.de.

Table 1: Comparative Stability of L-Peptides vs. D-Peptides

| Feature | L-Peptides | D-Peptides (incorporating D-amino acids) | Citation(s) |

| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to proteolysis. | nih.gov, acs.org, nih.gov, mdpi.com, lifetein.com.cn, biopharmaspec.com |

| Serum Stability | Degrades rapidly in serum. | Stable in serum. | acs.org, nih.gov, lifetein.com.cn |

| Biological Activity | Natural biological activity. | Can retain or alter biological activity; enhanced potency is possible. | nih.gov, mdpi.com, frontiersin.org |

| Receptor Binding | Specific binding to L-amino acid receptors. | Can exhibit altered or specific binding to receptors. | nih.gov, frontiersin.org |

| Enzymatic Degradation | Readily degraded by enzymes like trypsin. | Highly stable to enzymatic treatment, including trypsin. | nih.gov |

Exploration of Enantiomeric Biomolecules in Research Paradigms

The exploration of enantiomeric biomolecules, particularly D-amino acids and peptides derived from them, represents a significant paradigm shift in biotechnology and protein engineering. This field leverages the inherent chirality of amino acids to design molecules with novel and enhanced properties. The fundamental principle is that the stereochemistry of biomolecules profoundly influences their interactions with biological systems, including protein folding, enzyme catalysis, receptor binding, and immune responses europa.eu, the-innovation.org, researchgate.net, mdpi.com.

The incorporation of D-amino acids into peptides and proteins offers several advantages. Foremost among these is their increased resistance to enzymatic degradation, as natural proteases are primarily evolved to cleave L-amino acid peptide bonds nih.gov, acs.org, nih.gov, mdpi.com, lifetein.com.cn, biopharmaspec.com. This enhanced stability allows for the development of more robust peptide-based therapeutics and research probes that can withstand physiological environments for longer periods. Furthermore, D-amino acids can alter the secondary and tertiary structures of peptides, influencing their binding affinity to targets and modulating their biological activity frontiersin.org, frontiersin.org. This stereochemical control is invaluable in designing molecules with improved selectivity and potency, such as chiral drugs that exploit specific three-dimensional interactions within biological targets nih.gov.

In protein engineering, the use of unnatural amino acids (UAAs), including D-amino acids, expands the chemical repertoire beyond the 20 canonical L-amino acids biosynth.com, nih.gov, researchgate.net. This expansion allows for the rational design of proteins with novel functionalities, such as enhanced stability, altered catalytic activity, or the incorporation of unique reporter groups for imaging and diagnostics biosynth.com, asu.edu, nih.gov. The study of chirality in biomolecules is also critical for understanding fundamental biological processes, from protein-protein interactions to cellular signaling europa.eu, the-innovation.org, arxiv.org. As research paradigms increasingly integrate computational methods, AI, and automation, the ability to design and synthesize complex chiral biomolecules like D-peptides and D-proteins using building blocks such as Fmoc-D-allo-Thr-OH becomes even more critical for accelerating discovery and innovation in fields ranging from medicine to materials science nso-journal.org, researchgate.net.

Advanced Research Considerations and Future Directions for Fmoc-allo-thr-oh Studies

Analytical Techniques for Characterization and Quality Control in Research

Rigorous analytical techniques are paramount for ensuring the purity, identity, and stereochemical integrity of Fmoc-allo-Thr-OH, which is crucial for reliable research outcomes in peptide synthesis and drug development.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and, critically, its enantiomeric excess (ee). Reverse-phase HPLC, often utilizing C18 columns with acetonitrile/water gradients and trifluoroacetic acid (TFA) as a mobile phase additive, is commonly employed to determine chemical purity, typically aiming for levels above 98% or 99% chemimpex.comchemimpex.comnih.gov.

For enantiomeric purity determination, chiral HPLC is indispensable. Specialized chiral stationary phases (CSPs) are used to separate the enantiomers and diastereomers of threonine derivatives. For instance, studies have shown the utility of norvancomycin-bonded chiral stationary phases for separating dansyl-threonine derivatives, indicating the potential for similar approaches with Fmoc-protected amino acids nih.gov. Other research highlights the use of CHIROBIOTIC® T columns for the chiral separation of Fmoc-threonine enantiomers sigmaaldrich.com. Furthermore, methods involving pre-column derivatization followed by HPLC separation on chiral columns are also established for analyzing threonine isomers researchgate.netrsc.orgacs.org. These techniques are vital for confirming that the desired stereoisomer (e.g., L-allo-threonine or D-allo-threonine) is present with high enantiomeric excess, often exceeding 99% nih.gov.

Mass Spectrometry (MS), particularly Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), plays a significant role in structural elucidation and verifying successful coupling reactions in peptide synthesis involving this compound. ESI-MS/MS can provide detailed fragmentation patterns that aid in confirming the molecular weight and structure of Fmoc-protected amino acids and peptides incorporating them nih.gov.

Studies have demonstrated that ESI-MS/MS can differentiate positional isomers of Fmoc-protected dipeptides by analyzing fragmentation pathways, including b(1)+ ions and McLafferty-type rearrangements, which are influenced by the Fmoc protecting group nih.gov. For coupling verification, MS can confirm the mass of the newly formed peptide bond and the presence of the incorporated this compound residue. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS are also used for molecular weight confirmation .

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the stereochemical configuration of this compound and its incorporation into peptides. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms, allowing for the assignment of specific signals to protons and carbons within the molecule.

For Fmoc-protected amino acids, ¹H and ¹³C NMR spectra are routinely used to confirm the presence of the Fmoc group, the amino acid backbone, and the side chain, as well as to verify the stereochemistry at the α and β carbons researchgate.netmdpi.comacs.orgchemicalbook.comuow.edu.aunih.govuq.edu.au. For example, studies on cyclic dipeptides of threonine and allo-threonine utilized ¹H and ¹³C NMR to deduce dominant conformations based on coupling constants, highlighting the sensitivity of NMR to stereochemical differences researchgate.net. Furthermore, NMR is essential for analyzing the conformation of peptides incorporating allo-threonine, providing insights into dihedral angles and hydrogen bonding patterns that are influenced by the allo-configuration uow.edu.aubeilstein-journals.org.

Mass Spectrometry (MS) for Structural Elucidation and Coupling Verification

Stereochemical Influence on Biological Activity and Conformation

The unique stereochemistry of allo-threonine, compared to L-threonine, significantly impacts the conformational preferences and biological activities of peptides. Research in this area aims to elucidate these structure-activity relationships (SAR) and conformational dynamics.

The incorporation of allo-threonine residues into peptides can lead to altered biological activities, including changes in receptor-binding profiles, enzyme inhibition, and antimicrobial efficacy mdpi.com. Studies have shown that the stereochemistry at the β-carbon of threonine can influence how peptides interact with biological targets nih.govoup.comosti.gov. For instance, allo-threonine-containing peptides may exhibit distinct receptor-binding profiles compared to their L-threonine counterparts .

Investigations into the Structure-Activity Relationship of allo-Threonine Containing Peptides

Emerging Trends and Novel Applications in Academic Research

The utility of this compound extends beyond its fundamental role in peptide synthesis, positioning it as a valuable component in cutting-edge research across various scientific disciplines. Its incorporation into peptides and peptidomimetics allows for the exploration of novel functionalities and properties relevant to advanced materials, biological interactions, and therapeutic development.

Exploration in Advanced Materials Science

Fmoc-protected amino acids are recognized for their ability to act as low molecular weight gelators, self-assembling into supramolecular structures, including hydrogels, through non-covalent interactions such as hydrogen bonding and π-π stacking nih.govacs.orgmdpi.com. While research specifically detailing the self-assembly of this compound is emerging, studies on related Fmoc-amino acid derivatives highlight its potential in this field. The stereochemical configuration of the amino acid residue can significantly influence the resulting supramolecular architecture and material properties . Peptides synthesized with this compound can form ordered structures that mimic natural biomaterials, finding applications in tissue engineering and drug delivery systems by promoting cell growth and controlled release .

The self-assembly behavior of Fmoc-amino acid derivatives is highly dependent on factors such as concentration, solvent, and temperature. For instance, Fmoc-Thr(tBu)-OH has been shown to form spherical and dumb-bell-rod like morphologies, while Fmoc-Ser(tBu)-OH exhibits flower-like and rod-like assemblies under varying conditions chemrxiv.org. Similarly, halogenated Fmoc-phenylalanine derivatives demonstrate gelation properties that correlate with halogen atom polarizability, indicating the critical role of specific chemical modifications in dictating material behavior researchgate.net. The unique stereochemistry of allo-threonine in this compound may lead to distinct self-assembly pathways and material characteristics compared to its natural L-threonine counterpart, offering avenues for designing novel functional biomaterials.

Table 1: Self-Assembly Behavior of Fmoc-Amino Acid Derivatives

| Fmoc-Amino Acid Derivative | Solvent System | Concentration Range | Observed Morphology | Key Interactions | Reference |

| Fmoc-Thr(tBu)-OH | Varies (e.g., water/THF mixtures) | Varies | Spheres, Dumb-bell-rod like | Hydrogen bonding, electrostatic interactions, hydrophobic attractions | chemrxiv.org |

| Fmoc-Ser(tBu)-OH | Varies (e.g., water/THF mixtures) | Varies | Flower-like, Ling rod-like | Hydrogen bonding, electrostatic interactions, hydrophobic attractions | chemrxiv.org |

| Fmoc-4-Br-Phe | Water | 5 mM | Fibers | Halogen bonding, π-π stacking | researchgate.net |

| Fmoc-4-I-Phe | Water | 5 mM | Fibers | Halogen bonding, π-π stacking | researchgate.net |

Potential in Enzyme Interaction and Receptor Binding Studies

This compound is a valuable tool for constructing peptides designed to probe protein interactions and functions chemimpex.com. Peptides incorporating this derivative can serve as ligands or inhibitors in studies investigating enzyme kinetics and receptor binding, thereby providing critical insights into cellular mechanisms and potential therapeutic targets . The stereochemical configuration of allo-threonine can significantly influence peptide-receptor interactions and binding affinities, potentially altering the efficacy and specificity of these interactions . For example, studies on antimicrobial peptides have demonstrated that stereochemistry plays a role in bacterial membrane interactions .

While direct studies focusing on this compound in enzyme binding are limited, research involving related Fmoc-amino acids provides a framework for understanding its potential. For instance, docking studies of N-Fmoc-Ser-OH with β-galactosidase revealed binding affinities and proximity of functional groups that influence potential enzymatic reactions mdpi.com. Such investigations highlight how Fmoc-protected amino acids can be employed to modulate interactions with biological targets, offering a means to study and engineer specific binding events. The unique structural orientation imparted by the allo-threonine residue could lead to novel binding profiles with enzymes or receptors compared to peptides containing standard threonine.

Future Directions in the Design of Bioactive Compounds

This compound is instrumental in the design and synthesis of novel pharmaceuticals and therapeutic agents, particularly in the development of peptide-based drugs that target specific biological pathways chemimpex.comchemimpex.com. Its utility in medicinal chemistry and biochemistry lies in its ability to facilitate the creation of complex peptide sequences with enhanced stability and bioactivity chemimpex.comnetascientific.com. Researchers utilize this compound to synthesize peptidomimetics, cyclic peptides, and modified proteins, aiming to improve therapeutic efficacy and explore new drug candidates chemimpex.comnetascientific.com.

The distinct stereochemistry of allo-threonine can impart unique pharmacological properties to the resulting peptides, potentially leading to improved metabolic stability or altered receptor recognition profiles . For instance, Fmoc-(R)-allo-Thr(tBu)-OH has been identified as a key structural component in the synthesis of cytotoxic marine peptides, demonstrating its role in creating potent bioactive molecules researchgate.net. Furthermore, the compound is utilized in the synthesis of neuropeptides, contributing to the understanding of neurological processes and the development of treatments for neurodegenerative diseases chemimpex.com. The precise control over amino acid sequencing offered by this compound makes it an invaluable asset in pharmaceutical research, enabling the fine-tuning of peptide structures for optimized biological activity.

Table 2: Synthesis and Coupling Efficiency of Fmoc-allo-Threonine Derivatives

| Fmoc-Amino Acid Derivative | Resin | Solvent | Coupling Reagent/Base | Coupling Time | Reported Efficiency | Reference |

| Fmoc-Allo-Thr(tBu)-OH | 2-CTC Resin | DMF | DIEA | 30 min | >95% | |

| Fmoc-D-allo-Thr-OH | Not specified | Not specified | Not specified | Not specified | Not specified | bachem.com |

| Fmoc-allo-Thr(tBu)-OH | Not specified | Not specified | Not specified | Not specified | Not specified | rsc.org |

Q & A

Q. What are the recommended storage conditions for Fmoc-allo-Thr-OH to ensure stability during peptide synthesis?

this compound should be stored in a desiccator at -20°C to prevent degradation and moisture absorption, which can compromise reactivity during solid-phase peptide synthesis (SPPS). The compound’s stability is highly sensitive to temperature and humidity, as observed in similar Fmoc-protected amino acids like Fmoc-Thr(Ac4Manα1-2Ac3Manα)-OH, which requires identical storage protocols . Prior to use, allow the reagent to equilibrate to room temperature in a dry environment to minimize condensation.

Q. How can researchers confirm the purity and identity of this compound prior to use?

Analytical methods such as reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) and LC-MS are recommended. For identity confirmation, H NMR and C NMR should be employed to verify the characteristic Fmoc aromatic protons (7.3–7.8 ppm) and the allo-threonine side-chain signals. Purity >95% is critical, as impurities can lead to truncated peptides or side reactions .

Q. What safety precautions are necessary when handling this compound?

Although this compound is not classified as hazardous under GHS, standard laboratory precautions apply:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Dispose of waste via approved chemical disposal protocols, as residual Fmoc groups may persist in synthetic byproducts .

Advanced Research Questions

Q. What strategies mitigate racemization during incorporation of this compound into peptide sequences?

Racemization at the α-carbon can be minimized by:

- Using coupling agents like HATU or PyBOP with 1-hydroxybenzotriazole (HOBt), which reduce activation time and stabilize the reactive intermediate.

- Conducting couplings at 0–4°C to slow base-catalyzed racemization.

- Employing low-concentration DIEA (2–4%) to balance deprotection and coupling efficiency. This approach mirrors enantioselective synthesis strategies for structurally similar Fmoc-Pmp(Bu)-OH .

Q. How do solvent systems and coupling agents influence reaction efficiency in SPPS?

Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of this compound and facilitate efficient coupling. For sterically challenging residues like allo-threonine:

Q. What analytical challenges arise in characterizing this compound-containing peptides, and how are they resolved?

Challenges include distinguishing allo-threonine from threonine isomers and detecting deletion sequences. Solutions involve:

- MALDI-TOF/ESI-MS : Confirm molecular weight and detect truncated products.

- Circular Dichroism (CD) : Assess secondary structure integrity, particularly if allo-threonine disrupts α-helix or β-sheet formation.

- 2D NMR (NOESY) : Resolve stereochemical assignments and verify allo-threonine’s unique spatial configuration .

Q. How can researchers optimize orthogonal protection strategies for this compound in complex peptide architectures?

For multi-functional peptides (e.g., glycosylated or phosphorylated derivatives):

- Use acid-labile tert-butyl or trityl groups for side-chain protection, which are compatible with Fmoc removal (20% piperidine in DMF).

- For post-synthetic modifications (e.g., click chemistry), introduce azide/alkyne handles via Alloc or ivDde protecting groups, cleaved selectively without disturbing the Fmoc backbone .

Methodological Notes

- Stereochemical Integrity : Regular chiral HPLC (e.g., Chiralpak IC column) is advised to monitor epimerization during synthesis .

- Scale-Up Considerations : For multi-gram syntheses, iterative recrystallization (ethanol/water) ensures consistent purity, as seen in Fmoc-β-Ala-OH protocols .

- Troubleshooting Coupling Failures : If coupling efficiency drops below 95%, pre-activate this compound with DIC/HOBt for 1–2 minutes before resin addition to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。